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Compound of Interest

Compound Name:
N-(2-hydroxyethyl)-2-

methoxybenzamide

CAS No.: 88105-15-1

Cat. No.: B188221 Get Quote

Elemental analysis in the context of a potential drug candidate like N-(2-hydroxyethyl)-2-
methoxybenzamide serves two distinct but equally critical functions:

Compositional Verification: This analysis confirms the empirical formula of the synthesized

molecule by quantifying its primary constituents—carbon (C), hydrogen (H), and nitrogen

(N). It serves as a fundamental purity check, ensuring the material in hand is indeed the

intended compound. A significant deviation from the theoretical values can indicate the

presence of impurities, residual solvents, or an incorrect structure.

Elemental Impurity Control: This function focuses on detecting and quantifying trace amounts

of potentially toxic elements that may have been introduced during the synthesis or

manufacturing process. Regulatory bodies worldwide have established stringent limits for

these impurities to ensure patient safety.[1] This risk-based approach is crucial for regulatory

submission and GMP (Good Manufacturing Practice) compliance.[2]

This guide will address both facets, providing the technical detail necessary for robust

analytical characterization.
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N-(2-hydroxyethyl)-2-methoxybenzamide has the molecular formula C₁₀H₁₃NO₃. Its structure

features a benzamide core with a methoxy group at the 2-position of the aromatic ring and a

hydroxyethyl group substituting the amide nitrogen.

To appreciate the nuances of elemental analysis, it is instructive to compare our target

compound with structurally related benzamides. Slight modifications to the molecular structure

result in distinct elemental compositions, which must be accurately verified.

Compoun
d Name

Molecular
Formula

Molecular
Weight (
g/mol )

Theoretic
al C%

Theoretic
al H%

Theoretic
al N%

Theoretic
al O%

N-(2-

hydroxyeth

yl)-2-

methoxybe

nzamide

C₁₀H₁₃NO₃ 195.22 61.53 6.71 7.18 24.58

N-(2-

hydroxyeth

yl)-4-

methoxybe

nzamide[3]

C₁₀H₁₃NO₃ 195.22 61.53 6.71 7.18 24.58

N-(2-

Hydroxyeth

yl)benzami

de

C₉H₁₁NO₂ 165.19 65.44 6.71 8.48 19.37

2-

Methoxybe

nzamide[4]

C₈H₉NO₂ 151.16 63.57 6.00 9.27 21.17

2-hydroxy-

N-(2-

hydroxyeth

yl)benzami

de[5]

C₉H₁₁NO₃ 181.19 59.66 6.12 7.73 26.49
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Table 1: Comparison of theoretical elemental compositions for N-(2-hydroxyethyl)-2-
methoxybenzamide and related benzamide structures. Note that while the 2-methoxy and 4-

methoxy isomers have identical compositions, their distinct structures are confirmed by other

spectroscopic methods.

Regulatory Framework: The Modern Standard for
Elemental Impurities
The control of elemental impurities has evolved significantly from older, non-specific

colorimetric tests for "heavy metals" to a modern, risk-based framework.[2] The cornerstone of

this approach is the ICH Q3D Guideline for Elemental Impurities and its implementation in

pharmacopeias such as the United States Pharmacopeia (USP) Chapters <232> and <233>.[1]

[6]

The core principle of ICH Q3D is a risk assessment to evaluate potential sources of elemental

contamination, including:

Intentionally added catalysts (e.g., Pd, Pt, Ni).

Impurities in raw materials or reagents.

Leaching from manufacturing equipment (e.g., Cr, V, Mo from stainless steel).

Contaminants from water or utility systems.

This proactive approach ensures that analytical resources are focused on the elements that

pose a genuine risk to the final drug product.
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Caption: ICH Q3D Risk Assessment Workflow.

USP Chapter <232> specifies the Permissible Daily Exposure (PDE) limits for 24 elements

based on their toxicity and route of administration.[2] USP Chapter <233> outlines the

standardized analytical procedures, favoring modern instrumental techniques like Inductively

Coupled Plasma (ICP) for their accuracy and element specificity.[7]
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Analytical Methodologies: Protocols and Rationale
Part A: Compositional Analysis (CHN)
This technique is used to confirm the empirical formula and is a primary indicator of the purity

of a newly synthesized compound.

Principle of Causality: The method relies on the complete combustion of the organic sample in

a high-oxygen environment. This process quantitatively converts all carbon to CO₂, hydrogen to

H₂O, and nitrogen to N₂ gas. These gases are then separated and measured by a thermal

conductivity detector (TCD).[8] The instrument is calibrated using a certified standard of known

composition, such as acetanilide, ensuring traceability and accuracy.[8] The generally accepted

criterion for purity in academic and industrial research is that the measured C, H, and N values

fall within ±0.4% of the theoretical values.[9]

Experimental Protocol: CHN Combustion Analysis

Instrument Calibration:

Calibrate the CHN analyzer using a certified reference material (CRM) like Acetanilide

(C₈H₉NO).

Perform multiple runs of the standard to ensure the instrument response is stable and

linear. The calibration factors should be consistent.

Sample Preparation:

Ensure the N-(2-hydroxyethyl)-2-methoxybenzamide sample is homogenous and has

been thoroughly dried to remove residual solvents, which are a common source of error.

Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated ultra-

microbalance.[8] Record the weight precisely.

Seal the capsule to enclose the sample.

Analysis:
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Introduce the sealed capsule into the combustion chamber of the analyzer (typically

>900°C).

The resulting CO₂, H₂O, and N₂ are separated via gas chromatography and quantified by

the TCD.[8]

The software calculates the weight percentages of C, H, and N based on the sample

weight and the detector's response relative to the calibration.

Data Evaluation:

Compare the experimental %C, %H, and %N values to the theoretical values calculated

for C₁₀H₁₃NO₃.

The deviation for each element should be within ±0.4% to confirm the identity and purity of

the sample.

Part B: Elemental Impurity Analysis (ICP-MS)
This is the gold standard for quantifying trace elemental impurities as mandated by USP

<233>.[1]

Principle of Causality: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is chosen for

its exceptional sensitivity, allowing for the detection of impurities at the parts-per-billion (ppb)

level. The process involves introducing the sample into a high-temperature (6,000–10,000 K)

argon plasma. The plasma desolvates, atomizes, and ionizes the elements. These ions are

then passed into a mass spectrometer, which separates them based on their mass-to-charge

ratio, providing highly specific and quantitative detection.[7] Because the organic matrix of the

drug substance would interfere with the plasma, a crucial sample preparation step—acid

digestion—is required to destroy the organic components, leaving only the inorganic elements

for analysis.
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Sample Preparation

ICP-MS Analysis
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Caption: General Workflow for ICP-MS Elemental Impurity Analysis.
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Experimental Protocol: USP <233> Compliant Analysis

Sample Preparation (Microwave Digestion):

Accurately weigh approximately 0.2 g of N-(2-hydroxyethyl)-2-methoxybenzamide into a

clean, acid-leached microwave digestion vessel.

Carefully add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid. Rationale: This

acid combination is effective at oxidizing the organic matrix. The vessel is left uncapped

for a brief period to allow for any initial reaction to subside safely.

Seal the vessel and place it in the microwave digestion system.

Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. The high

temperature and pressure ensure complete digestion.

After cooling, carefully open the vessel and quantitatively transfer the clear digestate to a

50 mL volumetric flask. Dilute to volume with 18.2 MΩ·cm deionized water.

Instrument Setup and Calibration:

Optimize the ICP-MS instrument according to the manufacturer's guidelines to ensure

sensitivity and minimize interferences.

Prepare a series of multi-element calibration standards using certified reference materials

traceable to NIST.[7] The concentration range should bracket the expected impurity levels

and the USP limit concentrations.

Include an internal standard (e.g., Rh, Ge, In) in all blanks, standards, and samples to

correct for instrumental drift and matrix effects.

Analysis:

Analyze a reagent blank to establish the baseline and check for contamination.

Run the calibration standards to generate a calibration curve for each element. The

correlation coefficient (r²) should be >0.999.
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Analyze the prepared sample solution.

Data Evaluation and Compliance Calculation:

Quantify the concentration of each element in the sample solution (in µg/L) from the

calibration curve.

Calculate the concentration in the original solid sample (in µg/g or ppm) using the following

formula: Concentration (µg/g) = (C_soln × V) / W Where:

C_soln = Concentration in the analysis solution (µg/mL)

V = Final diluted volume (mL)

W = Initial sample weight (g)

Finally, assess compliance by comparing these results to the limits defined in USP <232>,

taking into account the maximum daily dose (MDD) of the potential drug product.

Data Presentation and Interpretation
Hypothetical CHN Analysis Data
The following table demonstrates how CHN data is used to assess purity and identity.
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Compound
Theoretical
Values (%C,
%H, %N)

Experimental
Run 1 (%C,
%H, %N)

Deviation (%)
Pass/Fail
(±0.4%)

N-(2-

hydroxyethyl)-2-

methoxybenzami

de

C: 61.53, H:

6.71, N: 7.18

C: 61.41, H:

6.65, N: 7.21

C: -0.12, H:

-0.06, N: +0.03
Pass

N-(2-

hydroxyethyl)-2-

methoxybenzami

de (Impure

Sample)

C: 61.53, H:

6.71, N: 7.18

C: 60.98, H:

6.85, N: 7.01

C: -0.55, H:

+0.14, N: -0.17

Fail (Carbon out

of spec)

N-(2-

Hydroxyethyl)be

nzamide

C: 65.44, H:

6.71, N: 8.48

C: 65.30, H:

6.78, N: 8.51

C: -0.14, H:

+0.07, N: +0.03
Pass

Table 2: Example CHN analysis results. The impure sample fails because its carbon content

deviates by more than 0.4% from the theoretical value, indicating the presence of an impurity

or incomplete synthesis.

Hypothetical Elemental Impurity Data
This table illustrates how ICP-MS data is evaluated against USP <232> limits. Let's assume a

hypothetical oral Maximum Daily Dose (MDD) of 5.0 g for our drug product.
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Element
USP <232>
Oral PDE (µ
g/day )

Max. Permitted
Conc. in Drug
(µg/g)¹

Measured
Conc. in
Sample (µg/g)

Result

Lead (Pb) 5 1.0 0.15 Pass

Arsenic (As) 15 3.0 < 0.05 Pass

Cadmium (Cd) 5 1.0 < 0.05 Pass

Mercury (Hg) 30 6.0 < 0.02 Pass

Nickel (Ni)² 200 40.0 2.5 Pass

Palladium (Pd)² 100 20.0 0.8 Pass

Table 3: Example elemental impurity results for N-(2-hydroxyethyl)-2-methoxybenzamide
compared against USP limits. ¹Calculated as: PDE (µ g/day ) / MDD ( g/day ). ²Nickel and

Palladium are common catalysts that would be identified for evaluation during the risk

assessment phase.

Conclusion
The elemental analysis of N-(2-hydroxyethyl)-2-methoxybenzamide, like any pharmaceutical

compound, is a multi-faceted process governed by stringent standards. A successful analytical

strategy requires two distinct approaches:

Compositional Analysis (CHN): To confirm the molecular formula and establish purity, with

results expected to be within ±0.4% of theoretical values.

Impurity Analysis (ICP-MS): To ensure patient safety by quantifying trace elemental

impurities according to the risk-based framework of ICH Q3D and the procedural and limit

standards of USP <232> and <233>.

While structurally similar benzamides possess different theoretical C, H, and N percentages,

the methodologies and regulatory standards applied for their analysis are universal. The key to

ensuring the quality and safety of a new chemical entity lies not just in the final test results, but

in a comprehensive approach that combines a thorough risk assessment, robust sample

preparation, and validated, highly sensitive analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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